molecular formula C13H12N4OS2 B2679156 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide CAS No. 1428359-03-8

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2679156
CAS RN: 1428359-03-8
M. Wt: 304.39
InChI Key: WKPQZQHCJYJBLP-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole, thiazole, and thiophene . Each of these moieties has unique chemical and biological properties. For instance, pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . Thiazole, on the other hand, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is characterized by the presence of pyrazole, thiazole, and thiophene moieties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen atoms . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The aromaticity of these rings is characterized by the delocalization of π-electrons .

Future Directions

The future research directions for “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” could include further studies on its synthesis, characterization, and biological activity. For instance, it would be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of compounds containing pyrazole, thiazole, and thiophene moieties . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPQZQHCJYJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

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